Dfhbi 1T

Beschreibung

Eigenschaften

IUPAC Name |

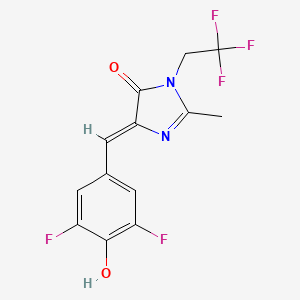

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYCLBWNRONMQC-WMZJFQQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dfhbi 1T: A Technical Guide to the Fluorogenic RNA-Aptamer System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dfhbi 1T is a cell-permeable, fluorogenic molecule that has emerged as a powerful tool for imaging RNA in living cells.[1] As a mimic of the green fluorescent protein (GFP) fluorophore, this compound exhibits minimal fluorescence in its unbound state but "lights up" upon binding to specific RNA aptamers, such as Spinach, Spinach2, and Broccoli. This conditional fluorescence provides a high signal-to-noise ratio, making it an invaluable reagent for studying RNA localization, trafficking, and dynamics in real-time.[2] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative properties, and detailed experimental protocols.

Core Mechanism of Action

The functionality of this compound is predicated on a "light-up" mechanism initiated by its specific binding to a structurally complementary RNA aptamer. In solution, this compound is non-fluorescent. Upon introduction into a system where an RNA aptamer like Spinach or Broccoli is expressed, this compound binds to a specific pocket within the folded RNA structure. This binding event constrains the conformation of this compound, leading to a significant increase in its quantum yield and a strong fluorescent signal.[3] This process is reversible and dependent on the continued presence and proper folding of the target RNA aptamer.

The photophysics of the this compound-aptamer complex involves a cis-trans photoisomerization process. Upon excitation, the fluorescent cis isomer can convert to the non-fluorescent trans isomer, leading to a decrease in the fluorescence signal. The trans isomer can then unbind from the aptamer, and a new cis-Dfhbi 1T molecule from the surrounding environment can bind, thus recycling the fluorescence.[4][5]

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below. These values are crucial for designing and interpreting experiments.

| Property | Value | Aptamer Context | Reference |

| Excitation Maximum (λex) | 447 nm | Broccoli, Spinach, or Spinach2 | [6] |

| 472 nm | Spinach, Spinach2, iSpinach, and Broccoli | [1] | |

| 482 nm | Spinach2 | ||

| Emission Maximum (λem) | 501 nm | Broccoli, Spinach, or Spinach2 | [6] |

| 505 nm | Spinach2 | ||

| 507 nm | Spinach, Spinach2, iSpinach, and Broccoli | [1] | |

| Quantum Yield | 0.94 | Spinach2™ /DFHBI | [3] |

| Dissociation Constant (Kd) | 45 nM | Squash aptamer | |

| 560 nM | Spinach2™ /DFHBI | [3] | |

| Extinction Coefficient (ε) | 35,400 M⁻¹cm⁻¹ | Spinach2™ /DFHBI | [3] |

| Molecular Weight | 320.2 g/mol | N/A | [6] |

Experimental Protocols

Stock Solution Preparation

-

Reconstitution : this compound is typically supplied as a lyophilized powder.[3] To prepare a stock solution, reconstitute the powder in anhydrous DMSO to a concentration of 20-50 mM.[1][3]

-

Aqueous Resuspension (Alternative) : this compound can also be resuspended in water at a pH >9.0 to a concentration of 100 µM. Once dissolved, the solution should be titrated back to a neutral pH for stability.[3]

-

Storage : Aliquot the stock solution and store it at -20°C or -80°C, protected from light. The stock solution is stable for at least 6 months at -80°C and 1 month at -20°C.[1]

Live-Cell RNA Imaging

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Culture : Culture cells expressing the RNA aptamer of interest (e.g., Spinach2-tagged RNA) under standard conditions in a suitable culture dish.[1]

-

Preparation of Working Solution : Dilute the this compound stock solution in a serum-free medium to a final working concentration, typically 20 µM. The optimal concentration may vary and should be determined empirically, with a range of 40-200 µM having been tested.[1][2]

-

Cell Staining :

-

Aspirate the culture medium from the cells.

-

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[1]

-

Add the this compound working solution to the cells, ensuring the cell monolayer is completely covered.[1]

-

Incubate the cells for 10 minutes at 37°C in a 5% CO₂ humidified incubator.[1]

-

-

Washing :

-

Aspirate the dye-containing medium.

-

Wash the cells three times with pre-warmed PBS to remove any unbound this compound.[1]

-

-

Imaging :

Concluding Remarks

This compound, in conjunction with its cognate RNA aptamers, provides a versatile and robust platform for the fluorescent labeling and imaging of RNA in living systems. Its favorable photophysical properties, including high specificity and low background fluorescence, make it a superior choice for a variety of applications in molecular biology, cell biology, and drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to employ this powerful technology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lucernatechnologies.com [lucernatechnologies.com]

- 4. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

Dfhbi 1T: A Technical Guide to its Fluorescence Properties and Spectrum for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core fluorescence properties and spectral characteristics of Dfhbi 1T, a fluorogenic dye that has become an invaluable tool for imaging RNA in living cells. This document details the quantitative photophysical parameters of this compound in its free and RNA aptamer-bound states, outlines key experimental protocols for its application, and visually represents its mechanism of action and experimental workflows.

Core Fluorescence Properties of this compound

This compound is a cell-permeable, GFP-like fluorophore that is essentially non-fluorescent in solution. Its fluorescence is dramatically enhanced upon binding to specific RNA aptamers, such as Spinach2, Broccoli, and Squash.[1] This "light-up" property provides a high signal-to-noise ratio, making it ideal for visualizing the localization and dynamics of tagged RNA molecules in complex cellular environments.[2] The trifluoroethyl substituent on the imidazolone ring of this compound contributes to its lower background fluorescence and overall increased brightness in living cells compared to its predecessor, DFHBI.

Quantitative Photophysical Data

The following table summarizes the key quantitative fluorescence properties of this compound in its unbound state and when complexed with various RNA aptamers.

| Property | This compound (Free) | This compound-Spinach2 | This compound-Broccoli | This compound-Squash |

| Excitation Maximum (λex) | 426 nm[3] | 482 nm[1] | ~472 nm | 450 nm[4] |

| Emission Maximum (λem) | 495 nm[3] | 505 nm[1] | ~507 nm | ~501 nm |

| Extinction Coefficient (ε) | 19,900 M⁻¹cm⁻¹[3] | 35,400 M⁻¹cm⁻¹ | Not explicitly stated | Not explicitly stated |

| Quantum Yield (Φ) | 0.00098[3] | 0.94 | Not explicitly stated | 0.71[3] |

| Dissociation Constant (Kd) | - | Not explicitly stated | Not explicitly stated | 45 nM[1][3] |

Mechanism of Fluorescence Activation

The fluorescence of this compound is activated through a process of conformational restriction upon binding to a specific G-quadruplex structure within the RNA aptamer. In its free state, the this compound molecule can dissipate absorbed energy through non-radiative pathways, such as molecular vibrations, resulting in minimal fluorescence. However, when it binds to the pocket of an RNA aptamer, its structure is held in a more rigid, planar conformation. This restriction of rotational freedom inhibits non-radiative decay, forcing the molecule to release the absorbed energy as fluorescence photons. This mechanism is highly specific, as this compound does not exhibit significant fluorescence with other G-quadruplex-forming nucleic acids.[5]

Caption: Mechanism of this compound fluorescence activation upon binding to an RNA aptamer.

Experimental Protocols

In-Gel RNA Detection

This protocol describes the visualization of RNA containing a this compound-binding aptamer in a polyacrylamide gel. This method is a rapid and sensitive alternative to Northern blotting.[5]

-

RNA Electrophoresis: Separate total RNA or in vitro transcribed RNA on a denaturing polyacrylamide gel (e.g., 7 M urea TBE gel).[5]

-

Gel Washing: After electrophoresis, wash the gel three times with deionized water for 5-15 minutes each to remove the urea.[5][6]

-

RNA Refolding and Staining: Incubate the gel in a staining solution containing 10 µM this compound in a refolding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂) for 15-30 minutes at room temperature.[5][6] This allows the RNA aptamer to refold and bind the this compound.

-

Fluorescence Imaging: Image the gel using a gel imager with appropriate filters for green fluorescence (e.g., excitation at ~470 nm and emission at ~510 nm).[6][7]

-

(Optional) Total RNA Staining: After imaging for this compound fluorescence, the gel can be washed again with water and stained with a general nucleic acid stain (e.g., SYBR Gold or ethidium bromide) to visualize all RNA species.[6][7]

Caption: Experimental workflow for in-gel detection of aptamer-tagged RNA using this compound.

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative quantum yield of a this compound-aptamer complex can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

-

Prepare Solutions: Prepare a series of dilutions of the this compound-aptamer complex and a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

where Φ is the quantum yield, m is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Considerations for Use

-

Photostability: this compound can undergo light-induced cis-trans isomerization, which can lead to photobleaching.[8] This should be considered when performing live-cell imaging experiments that require prolonged or intense illumination.

-

Cellular Imaging: For live-cell imaging, this compound is typically used at concentrations ranging from 10-50 µM, with incubation times of 10-30 minutes.[6] Optimal concentrations may vary depending on the cell type and expression level of the tagged RNA.

-

Filter Sets: The excitation and emission maxima of the this compound-Spinach2 complex (482/505 nm) are well-suited for standard GFP filter sets.[1]

This technical guide provides a foundational understanding of the fluorescence properties and applications of this compound. For more specific applications and advanced troubleshooting, consulting the primary research articles cited is recommended.

References

- 1. rndsystems.com [rndsystems.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Repurposing an adenine riboswitch into a fluorogenic imaging and sensing tag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In-gel imaging of RNA processing using Broccoli reveals optimal aptamer expression strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of DFHBI-1T for Spinach2 and Broccoli Aptamers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the fluorophore DFHBI-1T for the Spinach2 and Broccoli RNA aptamers. It includes quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows. This information is intended to assist researchers in the application and development of RNA-based fluorescent reporters for various molecular biology and drug discovery applications.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its target is a critical parameter for assessing the stability and specificity of their interaction. This is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity. The following table summarizes the reported Kd values for the interaction of DFHBI-1T with Spinach2 and Broccoli aptamers.

| Aptamer | Ligand | Dissociation Constant (Kd) | Reference(s) |

| Broccoli | DFHBI-1T | 305 nM | [1] |

| Spinach Family | DFHBI-1T | 560 nM | [2] |

Note: The Kd value for the Spinach family provides a general estimate for aptamers derived from the original Spinach sequence.

Experimental Protocols

The determination of binding affinities for RNA aptamer-fluorophore interactions relies on precise experimental techniques. The two most common methods employed are fluorescence titration and isothermal titration calorimetry (ITC).

Fluorescence Titration

This method measures the change in fluorescence intensity of the fluorophore as it binds to the RNA aptamer. By titrating one component into the other and measuring the resulting fluorescence, a binding curve can be generated from which the Kd can be calculated.

Detailed Protocol for Fluorescence Titration:

-

RNA Aptamer Preparation and Folding:

-

Synthesize or obtain the Spinach2 or Broccoli RNA aptamer.

-

To ensure proper folding, resuspend the RNA in a suitable buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 1 mM MgCl2).[3]

-

Heat the RNA solution to 95°C for 3-5 minutes, followed by slow cooling to room temperature. This process allows the RNA to adopt its correct secondary and tertiary structure.

-

-

Fluorophore Preparation:

-

Prepare a stock solution of DFHBI-1T in anhydrous DMSO (e.g., 20-40 mM).[2]

-

From the stock solution, prepare a series of dilutions in the same folding buffer used for the RNA aptamer.

-

-

Titration Experiment:

-

In a multi-well plate or a fluorometer cuvette, add a fixed concentration of the folded RNA aptamer (e.g., 50 nM).[1]

-

Sequentially add increasing concentrations of DFHBI-1T to the aptamer solution.

-

After each addition, allow the system to equilibrate (typically a few minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the DFHBI-1T-aptamer complex (e.g., excitation ~482 nm, emission ~505 nm for Spinach2).[4]

-

-

Data Analysis:

-

Correct the fluorescence readings for background fluorescence from DFHBI-1T alone.

-

Plot the change in fluorescence intensity as a function of the DFHBI-1T concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Detailed Protocol for Isothermal Titration Calorimetry:

-

Sample Preparation:

-

Prepare solutions of both the RNA aptamer and DFHBI-1T in the same, thoroughly degassed buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 1 mM MgCl2). Mismatched buffers can lead to significant artifacts in the heat measurements.

-

The concentration of the RNA aptamer in the sample cell should be approximately 10-50 times the expected Kd.

-

The concentration of DFHBI-1T in the syringe should be 10-20 times the concentration of the RNA aptamer.

-

-

ITC Experiment:

-

Load the RNA aptamer solution into the sample cell of the calorimeter and the DFHBI-1T solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the DFHBI-1T solution into the sample cell.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data consists of a series of heat spikes corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to aptamer.

-

Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and stoichiometry of the interaction.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the fluorescence activation of DFHBI-1T and the experimental workflows for determining binding affinity.

Caption: Mechanism of DFHBI-1T fluorescence activation by RNA aptamers.

Caption: Experimental workflow for fluorescence titration.

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Conclusion

The Broccoli aptamer exhibits a stronger binding affinity for DFHBI-1T compared to the broader Spinach aptamer family. The choice between Spinach2 and Broccoli for specific applications will depend on various factors, including the desired brightness, stability, and the specific cellular context. The detailed protocols provided herein offer a solid foundation for researchers to accurately characterize the binding properties of these and other RNA aptamer-fluorophore systems. The visualized workflows and mechanisms aim to enhance the understanding and implementation of these powerful tools in molecular research and development.

References

Unveiling Dfhbi 1T: A Technical Guide to its Chemical Structure, Synthesis, and Application

For Immediate Release

NEW YORK, NY – December 17, 2025 – Dfhbi 1T, a fluorogenic molecule that has become an invaluable tool for researchers in cell biology and drug development, is the subject of a new in-depth technical guide. This document provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and its primary application in the visualization of RNA in living cells.

This compound, chemically known as (Z)-5-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-3-(2,2,2-trifluoroethyl)-3,5-dihydro-4H-imidazol-4-one, is a synthetic analog of the green fluorescent protein (GFP) chromophore.[1][2] Its unique properties, particularly its ability to exhibit fluorescence only upon binding to specific RNA aptamers such as Spinach and Broccoli, have made it a powerful probe for studying RNA localization and dynamics.[3]

This guide, targeted towards researchers, scientists, and drug development professionals, consolidates key technical data, experimental protocols, and a detailed synthesis method to facilitate its adoption and effective use in the laboratory.

Chemical Structure and Properties

The chemical identity and key properties of this compound are summarized in the tables below, providing a quick reference for researchers.

| Identifier | Value |

| IUPAC Name | (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one[2] |

| CAS Number | 1539318-36-9[1] |

| Molecular Formula | C13H9F5N2O2[2] |

| Molecular Weight | 320.21 g/mol [2] |

| SMILES | CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F[2] |

| Property | Value |

| Appearance | Yellow to Orange Solid |

| Excitation Maximum | 482 nm (bound to Spinach2)[4] |

| Emission Maximum | 505 nm (bound to Spinach2)[4] |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protected from light |

Synthesis of this compound

The chemical synthesis of this compound is a critical aspect for its widespread use. While the seminal paper by Song et al. in the Journal of the American Chemical Society introduced this compound, detailed synthetic procedures are often found in supporting information or related publications.[4][5][6] Based on established methodologies for similar imidazolinone-based fluorophores, a general synthetic route can be outlined.

The synthesis typically involves a condensation reaction between a substituted benzaldehyde and a creatinine derivative, followed by modification of the imidazolinone core.

Mechanism of Action: RNA Visualization

This compound itself is essentially non-fluorescent in solution. Its utility lies in its ability to specifically bind to engineered RNA aptamers, such as Spinach2 or Broccoli.[3] This binding event constrains the conformation of this compound, leading to a significant increase in its fluorescence quantum yield, thereby "lighting up" the RNA molecule within a cellular context. This "plug-and-play" nature allows for the specific labeling and tracking of RNA molecules of interest in real-time.[5][6]

Experimental Protocols

In Vitro Fluorescence Assay

A standard in vitro assay to characterize the interaction between this compound and an RNA aptamer involves titrating one component while keeping the other at a constant concentration and measuring the resulting fluorescence.

Methodology:

-

Prepare a solution of the RNA aptamer in a suitable buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl2, pH 7.4).

-

Add this compound to the RNA solution at various concentrations.

-

Incubate the mixture at room temperature for a specified time to allow for binding.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the this compound-aptamer complex (e.g., Ex: 482 nm, Em: 505 nm for Spinach2).

-

Plot the fluorescence intensity as a function of the this compound concentration to determine binding affinity (Kd).

Live Cell RNA Imaging

The primary application of this compound is for imaging RNA in living cells.

Methodology:

-

Transfect cells with a plasmid encoding the RNA of interest tagged with a suitable aptamer (e.g., Spinach2 or Broccoli).

-

Culture the cells for 24-48 hours to allow for expression of the tagged RNA.

-

Prepare a working solution of this compound in cell culture medium (e.g., 20-40 µM).

-

Replace the existing cell culture medium with the this compound-containing medium.

-

Incubate the cells for 10-30 minutes at 37°C.

-

Wash the cells with fresh medium to remove unbound this compound.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a GFP filter set).

References

- 1. Cas 1539318-36-9,((Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4H))-one | lookchem [lookchem.com]

- 2. This compound | C13H9F5N2O2 | CID 101889712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plug-and-play fluorophores extend the spectral properties of Spinach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plug-and-Play Fluorophores Extend the Spectral Properties of Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Advent of DFHBI-1T: A Technical Guide to a Brighter Era of RNA Imaging

For Immediate Release

A pivotal advancement in cellular biology and drug development, the fluorophore DFHBI-1T has emerged as a cornerstone for real-time RNA imaging in living cells. This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, detailing the discovery, development, and application of this powerful tool. DFHBI-1T, a derivative of the GFP chromophore mimic DFHBI, offers enhanced photophysical properties that have significantly improved the signal-to-noise ratio for RNA visualization, enabling clearer and more precise tracking of RNA dynamics.

Executive Summary

DFHBI-1T is a cell-permeable, non-fluorescent dye that exhibits strong fluorescence upon binding to specific RNA aptamers, such as Spinach2 and Broccoli. This "light-up" property allows for the targeted labeling and visualization of RNA molecules without the need for genetically encoded protein tags, which can be bulky and disruptive. The key innovation of DFHBI-1T lies in the addition of a 1,1,1-trifluoroethyl substituent to the imidazolone ring of the DFHBI fluorophore. This modification results in lower background fluorescence and an overall increase in brightness within living cells, making it a superior choice for sensitive imaging applications.

Core Properties and Quantitative Data

The utility of DFHBI-1T in RNA imaging is defined by its robust photophysical characteristics when complexed with an RNA aptamer. The following table summarizes the key quantitative data for DFHBI-1T in complex with popular RNA aptamers.

| Property | Value | Aptamer Context | Source |

| Excitation Maximum (λex) | 472 nm | Broccoli | |

| 482 nm | Spinach2 | ||

| Emission Maximum (λem) | 507 nm | Broccoli | |

| 505 nm | Spinach2 | ||

| Extinction Coefficient (ε) | 35,400 M⁻¹cm⁻¹ | Spinach2 | |

| Quantum Yield (Φ) | 0.94 | Spinach2 | |

| Dissociation Constant (Kd) | 560 nM | Spinach2 | |

| 45 nM | Squash | ||

| Molecular Weight | 320.21 g/mol | N/A | |

| Chemical Formula | C₁₃H₉F₅N₂O₂ | N/A |

Mechanism of Fluorescence Activation

The fluorescence of DFHBI-1T is induced by a conformational locking mechanism upon binding to its cognate RNA aptamer. In its free state, the benzylidene and imidazolinone rings of DFHBI-1T can rotate freely, which quenches fluorescence. The G-quadruplex structure within the RNA aptamer provides a binding pocket that planarizes and restricts this rotation, leading to a dramatic increase in fluorescence quantum yield.

Caption: Mechanism of DFHBI-1T fluorescence activation upon binding to an RNA aptamer.

Experimental Protocols

Detailed methodologies are crucial for the successful application of DFHBI-1T. Below are protocols for common experimental procedures.

Preparation of DFHBI-1T Stock Solution

-

Reconstitution: DFHBI-1T is typically supplied as a lyophilized solid. It is recommended to resuspend it in anhydrous DMSO to a stock concentration of 20-50 mM.

-

Storage: The DMSO stock solution should be aliquoted and stored at -20°C or -80°C, protected from light. Stock solutions are stable for at least one month at -20°C and up to six months at -80°C.

In-Gel Staining of Aptamer-Tagged RNA

This protocol is used to specifically visualize aptamer-containing RNA transcripts in polyacrylamide gels.

-

Electrophoresis: Separate total RNA or in vitro transcribed RNA on a native or denaturing polyacrylamide gel.

-

Washing: After electrophoresis, wash the gel three times for 5 minutes each with RNase-free water.

-

Staining: Incubate the gel in a staining solution of 0.5-10 µM DFHBI-1T in an appropriate buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂). Staining is typically performed for 15-40 minutes at room temperature.

-

Imaging: Image the gel using a gel doc imager with blue light excitation (~470 nm) and cyan-green emission detection (~507-532 nm).

-

Counterstaining (Optional): After imaging, the gel can be washed with water to remove DFHBI-1T and then stained with a general RNA stain like SYBR Gold to visualize all RNA bands.

Live-Cell Imaging of Aptamer-Tagged RNA

This protocol outlines the general steps for imaging RNA dynamics in living cells.

The Green Mimic: A Technical Guide to DFHBI-1T for Advanced RNA Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The visualization of RNA in living cells is paramount to understanding the intricate choreography of gene expression and regulation. While genetically encoded fluorescent proteins have revolutionized the study of proteins, analogous tools for RNA have historically lagged. The development of fluorophore-binding RNA aptamers has bridged this gap, offering a versatile and genetically encodable strategy for RNA imaging. This whitepaper provides a comprehensive technical overview of DFHBI-1T, a synthetic fluorophore that serves as a powerful mimic of the Green Fluorescent Protein (GFP) chromophore. When complexed with specific RNA aptamers such as Broccoli or Spinach2, DFHBI-1T exhibits a profound increase in fluorescence, enabling high-contrast imaging of tagged RNA molecules in a variety of research contexts, from in vitro assays to live-cell and in-gel analysis.[1][2] This guide details the core mechanism, quantitative properties, and detailed experimental protocols for the application of DFHBI-1T, providing researchers with the foundational knowledge to effectively integrate this technology into their workflows.

Introduction: The RNA Imaging Challenge

Understanding the spatial and temporal dynamics of RNA is crucial for deciphering its roles in cellular function and disease. Traditional methods like Northern blotting or in situ hybridization, while informative, typically require cell fixation, precluding the study of dynamic processes in living systems. The ideal RNA imaging tool would be genetically encodable, specific, bright, and minimally perturbing to the host cell.

The DFHBI-1T system, in conjunction with its cognate RNA aptamers, fulfills these criteria. The system consists of two components:

-

The RNA Aptamer (e.g., Broccoli, Spinach2): A short, structured RNA sequence, often embedded within a stabilizing scaffold, that is genetically fused to the RNA of interest.[3] These aptamers are engineered to form a specific, high-affinity binding pocket for the fluorophore.[4]

-

The Fluorophore (DFHBI-1T): A cell-permeable, GFP-chromophore analogue that is intrinsically non-fluorescent in solution.[5] Upon binding to the aptamer, its molecular conformation is stabilized, leading to a dramatic "light-up" effect and strong green fluorescence.[4][6]

This two-component system offers significant advantages, including low background fluorescence, high signal-to-noise ratios, and compatibility with standard GFP/FITC filter sets, making it a powerful tool for the modern cell biologist and drug discovery scientist.[5]

Quantitative Data Presentation

The performance of a fluorescent probe is defined by its photophysical and binding properties. DFHBI-1T exhibits favorable characteristics, particularly when bound to optimized aptamers like Broccoli and Spinach2. The following tables summarize key quantitative data for the DFHBI-1T system.

Table 1: Physicochemical Properties of DFHBI-1T

| Property | Value | Reference(s) |

| Molecular Weight | 320.21 g/mol | |

| Formula | C₁₃H₉F₅N₂O₂ | |

| Purity | ≥98% | [7] |

| Solubility (max) | 100 mM in DMSO | [8] |

| Storage | -20°C, protected from light | [8] |

Table 2: Photophysical and Binding Properties of DFHBI-1T-Aptamer Complexes

| Aptamer Complex | Excitation Max (λex) | Emission Max (λem) | Extinction Coefficient (ε) | Quantum Yield (Φ) | Dissociation Constant (Kd) | Brightness (ε × Φ) | Reference(s) |

| DFHBI-1T (unbound) | 426 nm | 495 nm | 35,400 M⁻¹cm⁻¹ | 0.00098 | - | 35 | [6][9] |

| DFHBI-1T / Spinach2 | 482 nm | 505 nm | 31,000 M⁻¹cm⁻¹ | 0.94 | 560 nM | 29,140 | [5][6][9] |

| DFHBI-1T / Broccoli | 472 nm | 507 nm | 29,600 M⁻¹cm⁻¹ | 0.94 | 360 nM | 27,824 | [6][9] |

| DFHBI-1T / Squash | - | - | - | - | 45 nM | - | [10] |

Note: Brightness is a relative measure of fluorescence intensity. The values for unbound DFHBI-1T are from one source, while bound values are compiled from others. There can be slight variations in reported values across different studies.

Mechanism of Action and Experimental Workflows

The utility of the DFHBI-1T system is rooted in its conditional fluorescence. This section outlines the mechanism and provides logical workflows for its primary applications.

Mechanism of Fluorescence Activation

The core principle is a fluorophore-aptamer interaction that restricts the non-radiative decay of energy. In its unbound state, DFHBI-1T can dissipate absorbed energy through molecular vibrations and rotations, resulting in negligible fluorescence. The G-quadruplex structure within the aptamer's binding pocket locks the fluorophore into a planar conformation, forcing the dissipation of energy through the radiative pathway of fluorescence.[4]

Caption: Mechanism of DFHBI-1T fluorescence activation upon binding to an RNA aptamer.

Workflow for Live-Cell RNA Imaging

Visualizing aptamer-tagged RNA in living cells is a primary application of DFHBI-1T. The workflow involves introducing the aptamer-tagged RNA construct into cells, adding the fluorophore, and imaging.

Caption: General experimental workflow for live-cell imaging of RNA using DFHBI-1T.

Workflow for In-Gel RNA Analysis

This technique allows for the specific visualization of aptamer-tagged RNA species within a total RNA population after electrophoretic separation, serving as a powerful alternative to Northern blotting.

Caption: Experimental workflow for specific in-gel visualization of aptamer-tagged RNA.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key applications of DFHBI-1T.

Protocol 1: Live Mammalian Cell Imaging

This protocol is adapted for imaging Broccoli-tagged RNAs in adherent mammalian cell lines like HEK293T or HeLa.

Materials:

-

Cells cultured on glass-bottom imaging dishes.

-

Plasmid encoding the Broccoli-tagged RNA of interest.

-

Transfection reagent (e.g., Lipofectamine).

-

DFHBI-1T (powder).

-

Anhydrous DMSO.

-

Pre-warmed (37°C) phosphate-buffered saline (PBS) and complete culture medium.

-

Fluorescence microscope with environmental chamber (37°C, 5% CO₂) and standard GFP/FITC filter set (e.g., ~470 nm excitation, ~510 nm emission).

Procedure:

-

Cell Seeding and Transfection:

-

One day prior to transfection, seed cells onto imaging dishes to reach 70-90% confluency at the time of transfection.

-

Transfect cells with the aptamer-RNA plasmid according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubate for 24-48 hours to allow for robust expression of the tagged RNA.

-

-

Reagent Preparation:

-

Prepare a 20-50 mM stock solution of DFHBI-1T in anhydrous DMSO.[8] Aliquot and store at -20°C or -80°C, protected from light.

-

Immediately before use, dilute the DFHBI-1T stock solution in pre-warmed, serum-free culture medium to a final working concentration of 20-40 µM.[8][11] Note: Optimal concentration may vary by cell type and expression level and can be optimized (ranging from 20-160 µM).[11][12]

-

-

Cell Staining:

-

Aspirate the old medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the DFHBI-1T working solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells for 10-30 minutes in a 37°C, 5% CO₂ incubator.[8]

-

-

Washing and Imaging:

-

Aspirate the dye-containing medium.

-

Wash the cells three times with pre-warmed PBS or complete culture medium to remove unbound fluorophore and reduce background.[8]

-

Add fresh, pre-warmed imaging buffer (e.g., complete medium without phenol red) to the dish.

-

Immediately transfer the dish to the fluorescence microscope and begin imaging. Use minimal light exposure to prevent photobleaching.[13]

-

Protocol 2: In-Gel Staining for RNA Analysis

This protocol allows for the specific detection of aptamer-tagged RNA in a total RNA sample separated by denaturing gel electrophoresis.[3][14]

Materials:

-

Total RNA sample.

-

Denaturing polyacrylamide gel (e.g., 6-8% TBE-Urea).

-

Gel electrophoresis apparatus and power supply.

-

Staining Buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl₂.[2][3]

-

DFHBI-1T stock solution (as in Protocol 4.1).

-

Deionized water.

-

Gel imager with blue light excitation and green emission filters (e.g., ChemiDoc with 470 nm excitation, 532 nm emission).[3]

-

Optional: SYBR Gold or other non-specific nucleic acid stain.

Procedure:

-

Electrophoresis:

-

Prepare and load your total RNA samples onto a denaturing TBE-Urea polyacrylamide gel.

-

Run the gel according to standard procedures to achieve adequate separation of RNA species based on size.

-

-

Gel Washing (Urea Removal):

-

DFHBI-1T Staining and RNA Refolding:

-

Prepare the staining solution by diluting the DFHBI-1T stock to a final concentration of 10 µM in the Staining Buffer.[3]

-

Decant the final water wash and add the DFHBI-1T staining solution to the gel, ensuring it is fully submerged.

-

Incubate for 15-30 minutes at room temperature on an orbital shaker.[2][3] This step allows the aptamer RNA to refold and bind the fluorophore.

-

-

Imaging:

-

Briefly rinse the gel with water to remove excess surface stain.

-

Transfer the gel to the imager.

-

Image the gel using a filter set appropriate for GFP/FITC (e.g., excitation at ~470 nm, emission at ~532 nm) to visualize the specific bands corresponding to the aptamer-tagged RNA.[3]

-

-

(Optional) Total RNA Staining:

-

To visualize all RNA, wash the gel three times for 5 minutes each with water to remove the DFHBI-1T.[3]

-

Stain the gel with SYBR Gold or another nucleic acid stain according to the manufacturer's protocol.

-

Re-image the gel using the appropriate settings for the total nucleic acid stain.

-

Conclusion

DFHBI-1T, as a mimic of the GFP chromophore, provides a robust and versatile platform for the fluorescent labeling of RNA. Its conditional activation upon binding to engineered aptamers like Broccoli and Spinach2 results in high-contrast imaging with low background, enabling a wide range of applications. From quantifying RNA expression and integrity via in-gel analysis to tracking RNA localization and dynamics in living cells, the DFHBI-1T system represents a cornerstone technology in the expanding toolkit for RNA biology. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can confidently and effectively apply this powerful tool to illuminate the roles of RNA in their systems of interest.

References

- 1. nbinno.com [nbinno.com]

- 2. academic.oup.com [academic.oup.com]

- 3. media.addgene.org [media.addgene.org]

- 4. frontiersin.org [frontiersin.org]

- 5. lucernatechnologies.com [lucernatechnologies.com]

- 6. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. DFHBI 1T | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]

- 11. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-gel imaging of RNA processing using Broccoli reveals optimal aptamer expression strategies - PMC [pmc.ncbi.nlm.nih.gov]

Principle of Aptamer-Based RNA Imaging with DFHBI-1T: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies underlying aptamer-based RNA imaging using the fluorophore DFHBI-1T. This technology offers a powerful tool for visualizing RNA dynamics in living cells, a critical aspect of understanding gene expression, regulation, and the development of RNA-targeted therapeutics.

Core Principle: An RNA Mimic of Green Fluorescent Protein

The foundation of this imaging technique lies in the interaction between a specific RNA aptamer and a synthetic fluorophore, DFHBI-1T.[1] This system is often referred to as an "RNA mimic of GFP" because, like the green fluorescent protein, it generates a fluorescent signal that is genetically encodable.[1][2] The core components are:

-

RNA Aptamers (e.g., Spinach2, Broccoli): These are short, single-stranded RNA molecules that are engineered to fold into specific three-dimensional structures.[3][4] These structures create a precise binding pocket for the fluorophore.[5] Popular aptamers include Spinach2 and Broccoli, which have been optimized for brightness and stability.[2][3][6] The aptamer sequence is genetically fused to the RNA of interest, making the target RNA "visible."[1]

-

DFHBI-1T Fluorophore: (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4H)-one) is a synthetic, cell-permeable small molecule that is analogous to the chromophore found in GFP.[1][4][6] In its unbound state, DFHBI-1T is essentially non-fluorescent as its energy is dissipated through non-radiative pathways.[7]

The fluorescence activation mechanism is a key feature of this technology. When DFHBI-1T binds to its cognate RNA aptamer, the aptamer's structure constrains the fluorophore, preventing rotational motion and forcing the dissipation of energy through the emission of photons, thus "switching on" a bright green fluorescence.[7] This conditional fluorescence provides a high signal-to-noise ratio, as the background fluorescence from unbound DFHBI-1T is minimal.[1][2]

References

- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Part:BBa K3380153 - parts.igem.org [parts.igem.org]

- 5. Programmable RNA detection with a fluorescent RNA aptamer using optimized three-way junction formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Cell Permeability and Uptake of Dfhbi 1T

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dfhbi 1T, a fluorogenic molecule, has emerged as a critical tool for researchers in molecular biology and drug development. Its ability to permeate cell membranes and bind to specific RNA aptamers, such as Spinach2 and Broccoli, results in a significant increase in fluorescence, enabling the visualization of RNA in living cells.[1] This technical guide provides a comprehensive overview of the cell permeability and uptake of this compound, including its physicochemical properties, proposed mechanisms of cellular entry, and detailed experimental protocols for its application.

Physicochemical and Spectroscopic Properties of this compound

The cell permeability of a molecule is intrinsically linked to its physical and chemical characteristics. This compound is a synthetic, membrane-permeable fluorogen that is essentially non-fluorescent in its unbound state.[2] Upon binding to its target RNA aptamer, it undergoes a conformational change that leads to a dramatic increase in fluorescence. Key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 320.21 g/mol | |

| Molecular Formula | C₁₃H₉F₅N₂O₂ | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C | |

| Excitation Maximum (bound to Spinach2) | 482 nm | [3] |

| Emission Maximum (bound to Spinach2) | 505 nm | [3] |

Cell Permeability and Cellular Uptake Mechanism

This compound is widely described as a cell-permeable dye, a crucial feature for its application in live-cell imaging.[1][2] While the exact mechanism of its transport across the cell membrane has not been definitively elucidated in published literature, its physicochemical properties—relatively small size and hydrophobicity—strongly suggest a passive diffusion model.

Proposed Mechanism: Passive Diffusion

Passive diffusion is the movement of substances across a biological membrane without the need for cellular energy. This process is driven by the concentration gradient of the substance across the membrane. Small, uncharged, and lipophilic molecules are the most likely candidates for passive diffusion. This compound fits this profile, allowing it to move from a high concentration (in the extracellular medium) to a low concentration (in the cytoplasm) by dissolving in the lipid bilayer and diffusing across. The rapid kinetics of fluorescence activation upon addition of this compound to cells expressing the target aptamer further supports a rapid diffusion-based uptake mechanism.

The following diagram illustrates the proposed passive diffusion mechanism for this compound uptake.

Caption: Proposed mechanism of this compound cellular uptake via passive diffusion and subsequent fluorescence activation.

Quantitative Data on Cellular Uptake and Fluorescence

While a specific permeability coefficient for this compound is not available in the literature, studies have provided quantitative data regarding its use in cellular assays.

| Parameter | Value/Observation | Reference(s) |

| Optimal Concentration for Bacterial Cells | 80 - 160 µM | [4] |

| Typical Concentration for Mammalian Cells | 20 µM | [1] |

| Incubation Time for Mammalian Cells | 10 minutes at 37°C | [1] |

| Cytotoxicity | Not cytotoxic at varying concentrations in bacterial cells. | [4] |

| Uptake Kinetics | Rapid, enabling fluorescence measurements on a minute timescale. | |

| Binding Kinetics (k_on for DFHBI with Spinach) | 4.9 ± 0.3 × 10⁴ M⁻¹s⁻¹ | [5] |

| Dissociation Time (1/k_off for DFHBI with Spinach) | > 40 seconds | [5] |

Experimental Protocols

Protocol 1: Determination of this compound Cellular Uptake and Fluorescence Activation

This protocol describes a general method for measuring the uptake and fluorescence activation of this compound in mammalian cells expressing an RNA aptamer.

Caption: Experimental workflow for measuring this compound uptake and fluorescence.

Methodology:

-

Cell Preparation:

-

Plate mammalian cells expressing the RNA aptamer of interest (e.g., Spinach2 or Broccoli) in a suitable format for fluorescence measurement (e.g., 96-well black-walled, clear-bottom plate for plate reader analysis or chambered cover glass for microscopy).

-

Culture cells to the desired confluency.

-

Include control cells that do not express the RNA aptamer to measure background fluorescence.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 20-50 mM).

-

On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to the desired final concentration (e.g., 20 µM for mammalian cells).

-

-

Cellular Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound working solution to the cells and incubate for the desired time (e.g., 10 minutes) at 37°C in a CO₂ incubator.

-

-

Fluorescence Measurement:

-

After incubation, wash the cells three times with pre-warmed PBS to remove unbound this compound.

-

Add fresh culture medium or imaging buffer to the cells.

-

Immediately measure the fluorescence using a fluorescence microscope equipped with a suitable filter set (e.g., GFP or FITC) or a microplate reader with appropriate excitation and emission wavelengths (~482 nm and ~505 nm, respectively).

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cells expressing the RNA aptamer.

-

Subtract the mean fluorescence intensity of the control cells (no aptamer expression) to determine the specific signal.

-

Protocol 2: In Vitro Characterization of this compound Binding to RNA Aptamers

This protocol outlines the steps to measure the binding kinetics and affinity of this compound to its target RNA aptamer in a cell-free system.

Methodology:

-

RNA Preparation:

-

Synthesize or in vitro transcribe the RNA aptamer of interest.

-

Purify the RNA and quantify its concentration.

-

Refold the RNA to its active conformation by heating to 90°C for 2 minutes, followed by snap-cooling on ice for 5 minutes in a buffer containing MgCl₂.

-

-

Binding Assay:

-

In a fluorescence cuvette or 96-well plate, mix the refolded RNA aptamer with varying concentrations of this compound in a suitable binding buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl₂).

-

Measure the fluorescence intensity at different this compound concentrations using a fluorometer.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the this compound concentration.

-

Fit the data to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd), which is a measure of binding affinity.

-

To measure binding kinetics (kon and koff), use a stopped-flow instrument to rapidly mix the RNA and this compound and monitor the change in fluorescence over time.

-

Signaling Pathways

Currently, there is no evidence to suggest that the uptake of this compound is mediated by or influences any specific cellular signaling pathways. Its proposed mechanism of passive diffusion implies that it does not interact with cell surface receptors or transporters in a way that would trigger downstream signaling cascades. The primary intracellular interaction of this compound is its binding to the engineered RNA aptamer.

Conclusion

This compound is a valuable tool for live-cell RNA imaging due to its cell permeability and fluorogenic properties. While the precise mechanism of its cellular uptake is presumed to be passive diffusion, further studies are needed for definitive confirmation and to determine its permeability coefficient. The provided protocols offer a framework for researchers to effectively utilize this compound in their experimental workflows and to further characterize its interactions with RNA aptamers. As research in this area continues, a more detailed understanding of the biophysical properties governing this compound's cellular transport will undoubtedly emerge, further enhancing its application in cell biology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lucernatechnologies.com [lucernatechnologies.com]

- 3. bio-techne.com [bio-techne.com]

- 4. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of DFHBI-1T

This guide provides a comprehensive overview of the stability and storage conditions for DFHBI-1T, a fluorogenic probe used for imaging RNA in living cells. The information is intended for researchers, scientists, and professionals in the field of drug development and cellular imaging.

DFHBI-1T is a cell-permeable molecule that mimics the fluorophore of Green Fluorescent Protein (GFP). It remains non-fluorescent until it binds to specific RNA aptamers such as Spinach, Spinach2, Broccoli, or Squash, at which point it exhibits a significant increase in fluorescence.[1] This property makes it a powerful tool for visualizing the localization and dynamics of RNA in real-time.[1][2]

Physicochemical Properties

DFHBI-1T, chemically known as (5Z)-5-[(3,5-Difluoro-4-hydroxyphenyl)methylene]-3,5-dihydro-2-methyl-3-(2,2,2-trifluoroethyl)-4H-imidazol-4-one, possesses the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₉F₅N₂O₂ | [3][][5] |

| Molecular Weight | 320.21 g/mol | [][5] |

| CAS Number | 1539318-36-9 | [1] |

| Purity | ≥98% (HPLC) | |

| Appearance | Crystalline solid | [3][6] |

| Excitation Maximum | 482 nm (when bound to Spinach2) | [7] |

| Emission Maximum | 505 nm (when bound to Spinach2) | [7] |

Stability and Storage Conditions

Proper storage of DFHBI-1T is crucial to maintain its chemical integrity and functionality. The following tables summarize the recommended storage conditions for both the lyophilized powder and solutions.

Lyophilized Form

| Storage Temperature | Stability | Recommendations |

| -20°C | ≥ 4 years | Store in the dark.[3][5][6] |

| Room Temperature | Stable for shipment in the continental US | May vary for other locations.[1][3] |

In Solution

The stability of DFHBI-1T in solution is dependent on the solvent and storage temperature. It is generally recommended to prepare fresh solutions for experiments.

| Solvent | Storage Temperature | Stability | Recommendations |

| DMSO | -80°C | 6 months | Protect from light; aliquot to avoid repeated freeze-thaw cycles.[1] |

| DMSO | -20°C | 1 month | Protect from light.[1] |

| Aqueous Buffer (e.g., PBS) | Not Recommended | Not recommended for more than one day.[6] | Prepare fresh before use. |

Solubility Data

DFHBI-1T exhibits varying solubility in different solvents. For biological experiments, it is common to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous experimental buffer.

| Solvent | Maximum Concentration |

| DMSO | 100 mM |

| Dimethylformamide (DMF) | ~30 mg/mL[6] |

| Ethanol | ~1 mg/mL[6] |

| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[6] |

| Water (pH > 9.0) | 100 µM (titrate to neutral pH after dissolution)[7] |

Experimental Protocols

Preparation of Stock Solution

A common protocol for preparing a DFHBI-1T stock solution involves dissolving the lyophilized powder in anhydrous DMSO to a concentration of 20-50 mM.[1][7] It is recommended to purge the solvent with an inert gas before use.[6]

Preparation of Working Solution

To prepare a working solution for cellular imaging, the stock solution is diluted in a serum-free medium or an appropriate imaging buffer to the desired final concentration, typically in the range of 20-160 µM.[1][8][9] The optimal concentration may vary depending on the cell type and experimental setup.[8][9]

Live Cell RNA Imaging Protocol

-

Cell Culture : Culture cells expressing the RNA aptamer of interest under standard conditions.[1][10]

-

Washing : Gently wash the cells twice with pre-warmed PBS to remove any residual serum.[1][10]

-

Incubation : Add the DFHBI-1T working solution to the cells and incubate for approximately 10 minutes at 37°C in a 5% CO₂ incubator.[1][10]

-

Washing : Aspirate the dye-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound DFHBI-1T.[1][10]

-

Imaging : Replace the PBS with fresh cell culture medium or imaging buffer and immediately proceed with fluorescence microscopy using a GFP filter set.[1][10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of DFHBI-1T fluorescence activation and a typical experimental workflow for its use in live-cell imaging.

Caption: Mechanism of DFHBI-1T fluorescence upon binding to an RNA aptamer.

Caption: A typical experimental workflow for live-cell RNA imaging using DFHBI-1T.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. caymanchem.com [caymanchem.com]

- 5. lucernatechnologies.com [lucernatechnologies.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. lucernatechnologies.com [lucernatechnologies.com]

- 8. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to Fluorogenic RNA Aptamers: From Selection to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorogenic RNA aptamers, also known as light-up aptamers, represent a class of synthetic RNA molecules engineered to bind specifically to a cognate fluorogenic dye, resulting in a significant increase in the dye's fluorescence.[1][2] This unique property has positioned them as powerful tools for real-time visualization of RNA localization and dynamics within living cells, offering a genetically encodable alternative to fluorescent proteins.[3][4] This guide provides a comprehensive overview of the core principles of fluorogenic RNA aptamers, their selection process through Systematic Evolution of Ligands by Exponential Enrichment (SELEX), and their diverse applications in research and therapeutics. Detailed experimental protocols and a summary of the quantitative properties of commonly used aptamers are also presented to facilitate their adoption in the laboratory.

Introduction to Fluorogenic RNA Aptamers

Ribonucleic acid (RNA) molecules play a myriad of critical roles in cellular processes, from serving as transient carriers of genetic information (mRNA) to acting as key regulators of gene expression (e.g., miRNA, lncRNA).[1] The ability to visualize and track these molecules in real-time is paramount to understanding their function. Fluorogenic RNA aptamers have emerged as a versatile solution to this challenge.[3] These are short, single-stranded RNA molecules, typically 40-100 nucleotides in length, that are selected in vitro to fold into complex three-dimensional structures.[5] This intricate folding creates a specific binding pocket for a particular fluorogenic dye.[1][6]

The mechanism of fluorescence activation is central to their utility. The cognate fluorogenic dyes are typically "molecular rotors," which are characterized by low intrinsic fluorescence in solution due to the dissipation of absorbed energy through intramolecular rotations.[7] Upon binding to the RNA aptamer, the rotation of the fluorophore is restricted, forcing the absorbed energy to be released as light, leading to a dramatic increase in fluorescence quantum yield.[2][7] This "light-up" phenomenon provides a high signal-to-noise ratio, as the fluorescence is only activated in the presence of the target RNA aptamer.[4]

The SELEX Process: Selecting High-Affinity Aptamers

The discovery of novel RNA aptamers is primarily achieved through an iterative in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[1][8] This powerful technique allows for the isolation of rare, high-affinity aptamers from a vast combinatorial library of random RNA sequences (typically 10^14 to 10^16 different molecules).[9][10]

The SELEX process can be visualized as a cycle of selection and amplification:

The key steps in the SELEX protocol are as follows:

-

Library Synthesis: A large, random library of single-stranded DNA (ssDNA) oligonucleotides is chemically synthesized. This library contains a central randomized region of 20-80 nucleotides flanked by constant regions for PCR primer binding.[9]

-

In Vitro Transcription: The ssDNA library is transcribed into an RNA library using T7 RNA polymerase.[11]

-

Binding: The RNA library is incubated with the target fluorogenic dye under specific binding conditions (e.g., buffer composition, temperature).

-

Partitioning: RNA molecules that bind to the fluorogen are separated from the unbound sequences. This is a critical step and can be achieved using various techniques, such as affinity chromatography or filter binding assays.

-

Elution: The bound RNA aptamers are eluted from the fluorogen.

-

Reverse Transcription and PCR Amplification: The eluted RNA is reverse transcribed into cDNA and then amplified by PCR to enrich the population of binding sequences.[11]

-

Iteration: The amplified DNA is used as the template for the next round of in vitro transcription, and the entire cycle is repeated multiple times (typically 8-15 rounds). With each round, the stringency of the selection can be increased to isolate the aptamers with the highest affinity and specificity.

-

Sequencing and Characterization: After several rounds of enrichment, the final pool of aptamers is cloned and sequenced to identify individual aptamer candidates. These candidates are then characterized for their binding affinity (Kd), fluorescence enhancement, and other photophysical properties.

Quantitative Properties of Common Fluorogenic RNA Aptamers

A variety of fluorogenic RNA aptamers have been developed, each with distinct spectral properties and binding affinities for their cognate fluorogens. The choice of aptamer for a specific application depends on factors such as the desired emission wavelength, brightness, and cellular environment.

| Aptamer | Fluorogen | Excitation Max (nm) | Emission Max (nm) | Dissociation Constant (Kd) | Quantum Yield (Φ) | Fluorescence Enhancement (-fold) |

| Spinach2 | DFHBI-1T | 472 | 501 | ~1.2 µM[12] | 0.72[1] | ~1000[7] |

| Broccoli | DFHBI-1T | 472 | 507 | - | 0.94[9] | - |

| Mango-I | TO1-Biotin | 510 | 535 | ~3.1 nM[6] | - | ~1100[13] |

| Mango-II | TO1-Biotin | 510 | 535 | ~1.1 nM[6] | - | >1500[6] |

| Mango-III | TO1-Biotin | 515 | 535 | ~3.0 nM[14] | 0.55[14] | - |

| SiRA | SiR | 645 | 665 | Nanomolar range[15] | - | - |

| Malachite Green Aptamer | Malachite Green | 630 | 650 | - | - | ~2400[7] |

Note: The exact values can vary depending on the experimental conditions.

Mechanism of Fluorescence Activation

The activation of fluorescence upon fluorogen binding to an RNA aptamer is a result of a specific and highly structured interaction. The aptamer folds into a unique three-dimensional conformation that creates a precise binding pocket for the fluorogen. This binding event restricts the intramolecular rotations of the fluorogen, which in its unbound state dissipate absorbed energy non-radiatively.

Structural studies of aptamer-fluorogen complexes have revealed common features, such as the presence of G-quadruplexes or other intricate tertiary structures that create a planar surface for the fluorogen to stack upon.[1][6] This stacking, along with other interactions like hydrogen bonding, stabilizes the fluorogen in a conformation that favors fluorescence emission.

Applications in Research and Drug Development

The unique properties of fluorogenic RNA aptamers have led to their application in a wide range of research and development areas.

-

Live-Cell RNA Imaging: By genetically fusing an aptamer sequence to an RNA of interest, researchers can track its localization, transport, and dynamics in real-time within living cells.[3][4] This has provided invaluable insights into various aspects of RNA biology.

-

Biosensing: Aptamers can be engineered to undergo a conformational change upon binding to a specific target molecule (e.g., a metabolite, protein, or another nucleic acid). This change can, in turn, affect the aptamer's ability to bind its cognate fluorogen, creating a fluorescent biosensor for the target molecule.[5][15]

-

High-Throughput Screening: Fluorogenic aptamers can be used to develop assays for high-throughput screening of small molecules that modulate RNA-protein interactions or other RNA-related processes.

-

Diagnostics: The high specificity and sensitivity of aptamer-based detection make them promising candidates for the development of novel diagnostic tools.

Experimental Protocols

In Vitro SELEX for Fluorogenic RNA Aptamers

This protocol is a generalized procedure for the selection of RNA aptamers that bind to a fluorogenic dye.

Materials:

-

ssDNA library with randomized region and flanking constant regions

-

PCR primers (forward and reverse)

-

T7 RNA polymerase

-

dNTPs and NTPs

-

Reverse transcriptase

-

Taq DNA polymerase

-

Fluorogenic dye of interest

-

Affinity matrix (e.g., NHS-activated sepharose) for immobilizing the fluorogen (optional)

-

Buffers (binding buffer, wash buffer, elution buffer)

-

Urea-PAGE gels for purification

Procedure:

-

Library Preparation:

-

Synthesize the ssDNA library. A typical library consists of a central random region of 30-60 nucleotides flanked by 20-25 nucleotide constant regions for primer annealing.

-

Amplify the ssDNA library by PCR to generate a double-stranded DNA (dsDNA) template.

-

-

In Vitro Transcription:

-

Transcribe the dsDNA template into an RNA library using T7 RNA polymerase.

-

Purify the RNA library using denaturing urea-PAGE to ensure size homogeneity.

-

-

Selection (Round 1):

-

Immobilize the fluorogenic dye on an affinity matrix (if applicable).

-

Fold the RNA library by heating to 95°C for 3 minutes and then snap-cooling on ice in binding buffer.

-

Incubate the folded RNA library with the immobilized fluorogen for a defined period (e.g., 30-60 minutes) at a specific temperature.

-

Wash the matrix extensively with wash buffer to remove unbound RNA molecules.

-

Elute the bound RNA molecules using an appropriate elution buffer (e.g., high salt, denaturant, or free fluorogen).

-

-

Amplification:

-

Reverse transcribe the eluted RNA into cDNA using a reverse primer.

-

Amplify the cDNA by PCR using both forward and reverse primers.

-

-

Subsequent Rounds of Selection:

-

Use the amplified dsDNA from the previous round as the template for the next round of in vitro transcription.

-

Repeat the selection and amplification steps for 8-15 rounds.

-

In later rounds, increase the selection stringency by decreasing the fluorogen concentration, decreasing the incubation time, or increasing the wash volumes.

-

-

Cloning and Sequencing:

-

After the final round of selection, clone the enriched dsDNA pool into a plasmid vector.

-

Sequence individual clones to identify unique aptamer sequences.

-

-

Aptamer Characterization:

-

Synthesize individual aptamer candidates and characterize their binding affinity (Kd) and fluorescence enhancement properties.

-

Fluorescence Titration Assay for Kd Determination

This protocol describes how to determine the dissociation constant (Kd) of an aptamer-fluorogen interaction.

Materials:

-

Purified RNA aptamer

-

Fluorogenic dye

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl)

-

Fluorometer

Procedure:

-

Prepare a stock solution of the RNA aptamer and the fluorogenic dye in the binding buffer.

-

In a quartz cuvette, add a fixed concentration of the fluorogenic dye (typically in the low nanomolar range).

-

Measure the initial fluorescence of the dye solution.

-

Titrate the aptamer into the cuvette in small increments, mixing well after each addition.

-

After each addition, measure the fluorescence intensity until it reaches a plateau (saturation).

-

Correct the fluorescence readings for dilution.

-

Plot the change in fluorescence as a function of the aptamer concentration.

-

Fit the data to a one-site binding model to determine the Kd.[16]

Live-Cell Imaging using Fluorogenic RNA Aptamers

This protocol provides a general workflow for visualizing RNA tagged with a fluorogenic aptamer in living cells.[15]

Materials:

-

Mammalian cells

-

Expression vector containing the RNA of interest fused to the aptamer sequence

-

Transfection reagent

-

Cell culture medium

-

Fluorogenic dye

-

Fluorescence microscope

Procedure:

-

Plasmid Construction: Clone the gene encoding the RNA of interest fused with the desired fluorogenic RNA aptamer sequence into a suitable mammalian expression vector.

-

Cell Culture and Transfection:

-

Culture the mammalian cells in a suitable dish or chamber slide for microscopy.

-

Transfect the cells with the expression vector using a standard transfection protocol.

-

-

Expression: Allow the cells to express the tagged RNA for 24-48 hours.

-

Labeling:

-

Prepare a working solution of the fluorogenic dye in cell culture medium.

-

Incubate the transfected cells with the dye-containing medium for a specified time (e.g., 30-60 minutes) to allow for dye uptake and binding to the aptamer.

-

-

Imaging:

-

Wash the cells with fresh medium to remove any unbound dye.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorogen.

-

Acquire images and perform time-lapse imaging if desired to track RNA dynamics.[15]

-

Conclusion

Fluorogenic RNA aptamers have revolutionized the study of RNA in living systems. Their ability to be genetically encoded and to produce a fluorescent signal only upon binding to a specific fluorogen provides a powerful and versatile platform for a multitude of applications. As the SELEX technology continues to be refined and new aptamer-fluorogen pairs with improved photophysical properties are discovered, the utility of these remarkable molecules in basic research, diagnostics, and drug development is set to expand even further.

References

- 1. Spinach aptamer - Wikipedia [en.wikipedia.org]

- 2. Method for Imaging Live-Cell RNA Using an RNA Aptamer and a Fluorescent Probe | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structures of the Mango-II RNA aptamer reveal heterogeneous fluorophore binding and guide engineering of variants with improved selectivity and brightness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Light-Up RNA Aptamers and Their Cognate Fluorogens: From Their Development to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aptamer Innovations - Our Scientific publications about RNA based testing [aptamerinnovations.com]

- 9. Part:BBa K3380153 - parts.igem.org [parts.igem.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Structure and functional reselection of the Mango-III fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Fluorophore Binding Aptamers as a Tool for RNA Visualization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Illuminating the Transcriptome: In Vivo mRNA Localization with DFHBI-1T

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial and temporal localization of messenger RNA (mRNA) is a critical layer of gene regulation, influencing cellular processes from development to disease. The ability to visualize and track mRNA molecules within their native cellular and organismal context provides invaluable insights into these complex biological systems. The DFHBI-1T system offers a powerful and versatile tool for real-time imaging of RNA in living systems. DFHBI-1T is a cell-permeable, small molecule fluorophore that is intrinsically non-fluorescent. However, upon binding to specific RNA aptamers, such as Spinach2 or Broccoli, it undergoes a conformational change and becomes brightly fluorescent.[1][2] This "light-up" mechanism provides a high signal-to-noise ratio, making it an ideal choice for imaging the dynamics of tagged mRNA molecules.[3][4][5]

This document provides detailed application notes and protocols for utilizing DFHBI-1T to image mRNA localization in vivo, with a primary focus on live-cell imaging and considerations for whole-organism studies.

Principle of the DFHBI-1T System

The DFHBI-1T system is a two-component system consisting of the DFHBI-1T fluorophore and a genetically encoded RNA aptamer (e.g., Spinach2, Broccoli). The workflow begins with the genetic fusion of the RNA aptamer sequence to the target mRNA. When this fusion transcript is expressed in cells, the aptamer folds into a specific three-dimensional structure. Upon introduction, the cell-permeable DFHBI-1T molecule diffuses into the cell and binds to the pre-folded aptamer. This binding event constrains the conformation of DFHBI-1T, leading to a significant increase in its fluorescence quantum yield, thereby "lighting up" the tagged mRNA.[1][3]

Data Presentation: Quantitative Comparison of Fluorophores

DFHBI-1T offers several advantages over its predecessor, DFHBI, and other fluorescent systems, including increased brightness and a better spectral match for standard microscopy filter sets.[3][6]

| Property | DFHBI-1T with Broccoli | DFHBI with Broccoli | Reference |

| Relative Brightness | ~40% brighter | Baseline | [3] |

| Excitation Maxima (nm) | 472 | 447 | [3] |

| Emission Maxima (nm) | 507 | 501 | [3] |

| Background Fluorescence | Lower | Higher | [3] |

| Property | DFHBI-1T with Spinach2 | DFHBI with Spinach2 | Reference |